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Compound of Interest

Compound Name: 4'-Bromopropiophenone

Cat. No.: B130284

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromopropiophenone (CAS No. 10342-83-3) is a key starting material and intermediate in
the synthesis of a variety of organic compounds, particularly those with applications in
medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom on
the phenyl ring and a propiophenone moiety, makes it a versatile building block for introducing
the 4-bromophenyl group into larger molecules. This guide provides an in-depth overview of its
commercial availability, key chemical properties, and its application in the synthesis of
compounds with therapeutic potential, such as inhibitors of neuronal degeneration and
cannabinoid receptor 1 (CB1) antagonists.

Commercial Availability and Suppliers

4'-Bromopropiophenone is readily available from a wide range of commercial suppliers
globally. These suppliers range from large, international chemical distributors to more
specialized manufacturers, primarily located in China and India. The purity of the commercially
available product typically ranges from 95% to over 99%, with prices varying based on the
grade and quantity ordered. For specific pricing, it is recommended to request a quote directly
from the suppliers.
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. . ) ) Geographic
Supplier Category Notable Suppliers Typical Purity o
Availability

Sigma-Aldrich
(Merck), Alfa Aesar
Global Distributors (Thermo Fisher >95% to >99% Worldwide
Scientific), TCI
Chemicals

3B Pharmachem, J &

K SCIENTIFIC LTD.,

TAIYUAN RHF

CO.,LTD., Hebei 98% to 99.5% Global Shipping
Chuanghai

Manufacturers in
China

Biotechnology Co.,
Ltd.

Ottokemi, Crams
Manufacturers in India  Technologies, Pratap 95% to 98% Global Shipping
Organics Pvt. Ltd.

Santa Cruz
) ] Biotechnology, Apollo )
Specialty Suppliers L >98% to >99% Worldwide
Scientific, SynQuest

Laboratories

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Bromopropiophenone is provided in
the table below. This data is compiled from various supplier technical data sheets.[1][2][3][4]
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Property Value

CAS Number 10342-83-3

Molecular Formula CoHsBro

Molecular Weight 213.07 g/mol

Appearance White to light yellow crystalline powder
Melting Point 45-47 °C

Boiling Point 138-140 °C at 14 mmHg

Purity (Typical) 98-99% (GC)

B Slightly soluble in acetonitrile, chloroform, and
Solubility thanol
methano

Experimental Protocols

4'-Bromopropiophenone is a valuable precursor in several important organic reactions. Below
are detailed methodologies for key experiments.

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via
Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-aminothiazole derivative, a scaffold found in
compounds investigated for the treatment of Alzheimer's disease.[5][6][7][8][9] The reaction
involves the cyclization of an a-haloketone with a thiourea. 4'-Bromopropiophenone can be
converted to its a-bromo derivative in situ or in a preceding step.

Materials:
» 4'-Bromopropiophenone
e Thiourea

¢ lodine (catalyst)
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o Ethanol (solvent)

Procedure:

In a round-bottom flask, dissolve 4'-Bromopropiophenone (1 equivalent) and thiourea (1.2
equivalents) in ethanol.

e Add a catalytic amount of iodine (0.1 equivalents).

» Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

e Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate
solution.

» The precipitated solid is collected by filtration, washed with water, and dried.

e The crude product can be purified by recrystallization from a suitable solvent like ethanol to
yield the desired 2-amino-4-(4-bromophenyl)thiazole.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 4'-
Bromopropiophenone with a boronic acid to form a C-C bond.[1][2][10][11][12] This reaction
is fundamental in the synthesis of complex organic molecules, including potential CB1
antagonists.[13][14][15][16][17]

Materials:

e 4'-Bromopropiophenone

e An appropriate aryl or vinyl boronic acid (1.2 equivalents)
o Palladium(ll) acetate (Pd(OAc)z, 0.02 equivalents)

o A suitable phosphine ligand (e.g., SPhos, 0.04 equivalents)
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e Abase (e.g., potassium carbonate (K2COs) or cesium fluoride (CsF), 2 equivalents)
e Asolvent system (e.g., a mixture of 1,4-dioxane and water)
Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4'-
Bromopropiophenone (1 equivalent), the boronic acid (1.2 equivalents), the palladium
catalyst, the ligand, and the base.

e Add the degassed solvent system to the flask.

o Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or GC-MS
analysis indicates the consumption of the starting material.

 After cooling to room temperature, dilute the reaction mixture with water and extract with an
organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous magnesium sulfate (MgSQOa), filter, and
concentrate under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to afford the
desired coupled product.

Visualizations
Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of
4'-Bromopropiophenone for research and development purposes.
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Procurement and QC Workflow for 4'-Bromopropiophenone
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Caption: Workflow for procuring and ensuring the quality of 4'-Bromopropiophenone.
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Signaling Pathway Inhibition

The derivatives of 4'-Bromopropiophenone have been investigated for their potential to
modulate specific biological pathways.

1. Inhibition of Acetylcholinesterase in Alzheimer's Disease

2-Aminothiazole derivatives synthesized from 4'-Bromopropiophenone can act as inhibitors
of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter
acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the
brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
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Caption: Inhibition of acetylcholinesterase by 2-aminothiazole derivatives.
2. Antagonism of the Cannabinoid Receptor 1 (CB1)

Certain compounds synthesized using 4'-Bromopropiophenone as a starting material function
as antagonists of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor that,
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when activated by endocannabinoids (like anandamide), leads to various physiological effects.
CB1 antagonists block this activation, a mechanism explored for treating conditions such as
obesity and addiction.

CB1 Receptor Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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